Lipophilicity Differentiation: LogP Comparison Against Core Scaffold and Regioisomer
The target compound exhibits a computed XLogP3 value of 2.8, providing a measurable baseline for its lipophilicity [1]. This is significantly higher than the unsubstituted parent scaffold, 1H-benzo[d]imidazole, which has an XLogP3 of approximately 1.3 [2]. A region-isomeric methoxy derivative, 5-methoxy-1H-benzo[d]imidazole, is expected to have a different LogP due to altered electronic distribution and hydrogen-bonding capability, although a direct data point is unavailable [3]. This quantitative LogP difference is crucial for predicting in silico ADME profiles.
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 1H-benzo[d]imidazole (Parent): XLogP3 ~1.3 |
| Quantified Difference | ~1.5 log unit increase |
| Conditions | In silico prediction (XLogP3 algorithm), PubChem 2024.11.20 release |
Why This Matters
A 1.5 log unit increase in lipophilicity can significantly alter a molecule's ability to cross biological membranes, making it a critical selection criterion for cell-based assay or in vivo probe design.
- [1] PubChem. (2025). Computed Properties for CID 10103453 (1-Methoxy-4-methyl-1H-benzo[d]imidazole). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 5798, 1H-Benzimidazole. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 75723, 5-Methoxy-1H-benzimidazole. National Center for Biotechnology Information. View Source
